molecular formula C10H14N2O3S B14818580 N-(3-Cyclopropoxy-5-methylpyridin-2-YL)methanesulfonamide

N-(3-Cyclopropoxy-5-methylpyridin-2-YL)methanesulfonamide

Cat. No.: B14818580
M. Wt: 242.30 g/mol
InChI Key: QBQZOAFLNNZXRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-Cyclopropoxy-5-methylpyridin-2-YL)methanesulfonamide is an organic compound with the molecular formula C10H14N2O3S and a molecular weight of 242.298 g/mol This compound is characterized by the presence of a cyclopropoxy group, a methyl group, and a methanesulfonamide group attached to a pyridine ring

Properties

Molecular Formula

C10H14N2O3S

Molecular Weight

242.30 g/mol

IUPAC Name

N-(3-cyclopropyloxy-5-methylpyridin-2-yl)methanesulfonamide

InChI

InChI=1S/C10H14N2O3S/c1-7-5-9(15-8-3-4-8)10(11-6-7)12-16(2,13)14/h5-6,8H,3-4H2,1-2H3,(H,11,12)

InChI Key

QBQZOAFLNNZXRO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N=C1)NS(=O)(=O)C)OC2CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Cyclopropoxy-5-methylpyridin-2-YL)methanesulfonamide typically involves nucleophilic substitution and amidation reactions. One common method involves the reaction of 3-cyclopropoxy-5-methylpyridine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

N-(3-Cyclopropoxy-5-methylpyridin-2-YL)methanesulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce amines. Substitution reactions can result in various derivatives with different functional groups .

Scientific Research Applications

N-(3-Cyclopropoxy-5-methylpyridin-2-YL)methanesulfonamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of diseases such as cancer and infections.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of N-(3-Cyclopropoxy-5-methylpyridin-2-YL)methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its cyclopropoxy and methanesulfonamide groups make it a versatile intermediate for various synthetic applications .

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